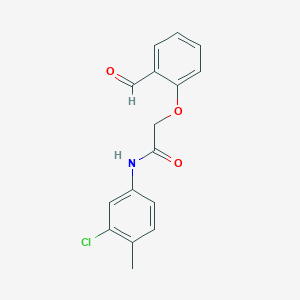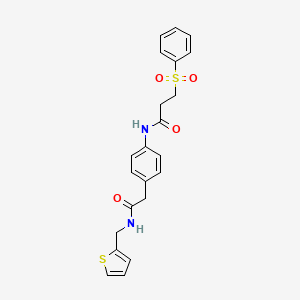
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide, commonly known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CF3 is a white crystalline solid with a molecular weight of 347.82 g/mol and a melting point of 172-174°C.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Human Liver Microsomes Research has identified significant insights into the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide. Studies have delved into the metabolic pathways involving chloroacetamide herbicides and their metabolites in human and rat liver microsomes, revealing intricate metabolic processes and the role of specific cytochrome P450 isoforms in these pathways (Coleman et al., 2000).
Synthesis and Antimicrobial Properties The synthesis and characterization of compounds structurally related to this compound have been explored, highlighting their potential in antimicrobial applications. Specific studies have focused on synthesizing novel imines and thiazolidinones from derivatives, evaluating their antibacterial and antifungal activities, thus underscoring the chemical versatility and potential therapeutic applications of these compounds (Fuloria et al., 2009).
Crystallography and Molecular Conformation The conformational aspects and crystallographic studies of related compounds have been extensively studied, providing a detailed understanding of their molecular structure. These studies are crucial in understanding the physicochemical properties and potential interactions of these compounds. The specific orientation of N-H bonds and the geometric parameters compared to other acetanilides have been a focal point, enriching the structural knowledge base of such compounds (Gowda et al., 2007).
Applications in Disease Treatment and Biochemical Understanding The research also extends to the potential therapeutic applications and biochemical understanding of related compounds. Studies have explored their roles and efficacy in treating diseases like cancer, highlighting the synthesis pathways and the biological activities exhibited by these compounds. This includes understanding their anticancer, anti-inflammatory, and analgesic properties, suggesting a promising area for further pharmaceutical development (Rani et al., 2014).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-6-7-13(8-14(11)17)18-16(20)10-21-15-5-3-2-4-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMUUDQNUQGPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)




![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)
![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)
